Imidazo(1,2-a)pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)-N,N-dimethyl-
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Overview
Description
Imidazo(1,2-a)pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)-N,N-dimethyl- is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves the cyclization of appropriate precursors under specific conditions. For this compound, a possible synthetic route could involve the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by further functionalization to introduce the 6-chloro and 4-chlorophenyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridines can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: For their potential as enzyme inhibitors or receptor modulators.
Medicine: As potential therapeutic agents for treating diseases such as cancer, inflammation, and infections.
Industry: In the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridines typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact mechanism would depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound with a similar core structure.
Benzimidazole: Another class of compounds with similar biological activities.
Pyridine: A simpler structure that forms the basis for many heterocyclic compounds.
Uniqueness
Imidazo(1,2-a)pyridine-3-propanamide, 6-chloro-2-(4-chlorophenyl)-N,N-dimethyl- is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
88965-05-3 |
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Molecular Formula |
C18H17Cl2N3O |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
3-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C18H17Cl2N3O/c1-22(2)17(24)10-8-15-18(12-3-5-13(19)6-4-12)21-16-9-7-14(20)11-23(15)16/h3-7,9,11H,8,10H2,1-2H3 |
InChI Key |
NYPBYVYLUQDWQG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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